2-Methyl-2-[(methylamino)methyl]propane-1,3-diol 2-Methyl-2-[(methylamino)methyl]propane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 82718-60-3
VCID: VC4402666
InChI: InChI=1S/C6H15NO2/c1-6(4-8,5-9)3-7-2/h7-9H,3-5H2,1-2H3
SMILES: CC(CNC)(CO)CO
Molecular Formula: C6H15NO2
Molecular Weight: 133.191

2-Methyl-2-[(methylamino)methyl]propane-1,3-diol

CAS No.: 82718-60-3

Cat. No.: VC4402666

Molecular Formula: C6H15NO2

Molecular Weight: 133.191

* For research use only. Not for human or veterinary use.

2-Methyl-2-[(methylamino)methyl]propane-1,3-diol - 82718-60-3

Specification

CAS No. 82718-60-3
Molecular Formula C6H15NO2
Molecular Weight 133.191
IUPAC Name 2-methyl-2-(methylaminomethyl)propane-1,3-diol
Standard InChI InChI=1S/C6H15NO2/c1-6(4-8,5-9)3-7-2/h7-9H,3-5H2,1-2H3
Standard InChI Key JPDWOAOVCHLDTO-UHFFFAOYSA-N
SMILES CC(CNC)(CO)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The compound’s molecular formula C6H15NO2\text{C}_6\text{H}_{15}\text{NO}_2 indicates a compact, branched structure. The central carbon atom binds two hydroxymethyl groups (CH2OH-\text{CH}_2\text{OH}), a methylamino-methyl group (CH2N(H)CH3-\text{CH}_2\text{N}(\text{H})\text{CH}_3), and a methyl group (CH3-\text{CH}_3). This configuration creates a sterically hindered environment, influencing reactivity and physical properties .

Table 1: Comparative Molecular Data for Related Diols

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2-Methyl-2-[(methylamino)methyl]propane-1,3-diolC6H15NO2\text{C}_6\text{H}_{15}\text{NO}_2133.1982718-60-3
2-Methyl-1,3-propanediolC4H10O2\text{C}_4\text{H}_{10}\text{O}_290.122163-42-0
2-Methyl-2-[(2-methylpropyl)amino]propane-1,3-diolC8H19NO2\text{C}_8\text{H}_{19}\text{NO}_2161.244823-27-2

The table highlights this compound’s intermediate molecular weight and nitrogen inclusion, distinguishing it from simpler diols like 2-methyl-1,3-propanediol .

Synthesis and Manufacturing

Hypothesized Synthetic Routes

While no direct synthesis methods are documented for 2-methyl-2-[(methylamino)methyl]propane-1,3-diol, analogous pathways from related diols suggest feasible approaches. For instance, U.S. Patent 4,096,192 describes the production of 2-methyl-1,3-propanediol via acrolein acetalization, hydroformylation, and hydrogenation . Adapting this method, the target compound could theoretically form through:

  • Acetal Formation: Reacting acrolein with a methylamine-containing diol to generate a cyclic acetal.

  • Hydroformylation: Using rhodium catalysts to introduce aldehyde groups.

  • Hydrogenation/Hydrolysis: Reducing aldehydes to hydroxyl groups while retaining the methylamino moiety.

This speculative route aligns with industrial practices for nitrogen-functionalized diols but requires experimental validation .

Physical and Chemical Properties

Physicochemical Profile

  • Density and Boiling Point: While unreported for this compound, analogs like 2-methyl-1,3-propanediol exhibit a density of 1.102 g/cm³ and a boiling point of 365.7°C . The methylamino group may slightly reduce density due to increased branching but elevate boiling point via hydrogen bonding.

  • Solubility: Expected high solubility in polar solvents (e.g., water, ethanol) due to hydroxyl and amine groups, contrasting with hydrophobic analogs like 2-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methyl]propane-1,3-diol.

Reactivity and Functional Groups

  • Chelation Potential: The diol and amine groups may coordinate metal ions, useful in catalysis or medicinal chemistry.

  • Schiff Base Formation: The secondary amine could react with carbonyl compounds, enabling applications in dynamic covalent chemistry .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s bifunctional structure makes it a candidate for prodrug synthesis or drug delivery systems. For example, thiazole-containing diols serve as intermediates in antiviral agents, suggesting analogous roles for this molecule.

Polymer Chemistry

Branched diols are precursors for polyesters and polyurethanes. The methylamino group could introduce cross-linking sites, enhancing material toughness. Comparative data from 2-methyl-1,3-propanediol-based polymers indicate thermal stability up to 200°C, a trait likely retained here .

Research Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Current routes are theoretical; empirical studies are needed to refine yields and purity.

  • Biological Activity: No data exist on antimicrobial or anticancer properties, though nitrogenous diols often show such activity .

Table 2: Research Priorities for Nitrogen-Functionalized Diols

Research Area2-Methyl-2-[(methylamino)methyl]propane-1,3-diol2-Methyl-2-[(2-methylpropyl)amino]propane-1,3-diol
Catalytic ApplicationsChelation potential unexploredDemonstrated metal ion binding
Drug DeliveryTheoreticalUsed in peptide synthesis
Polymer ModificationHypothetical cross-linkerProven to enhance thermoplastic elasticity

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